![molecular formula C20H19ClN4O3 B2519734 4-({1-[3-(2-氯苯基)-5-甲基-1,2-恶唑-4-羰基]吡咯烷-3-基}氧)-2-甲基嘧啶 CAS No. 2034523-55-0](/img/structure/B2519734.png)
4-({1-[3-(2-氯苯基)-5-甲基-1,2-恶唑-4-羰基]吡咯烷-3-基}氧)-2-甲基嘧啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine is a useful research compound. Its molecular formula is C20H19ClN4O3 and its molecular weight is 398.85. The purity is usually 95%.
BenchChem offers high-quality 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Chemistry: Used as a building block for designing novel organic compounds with complex architectures.
Biology and Medicine: Investigated for potential pharmacological activities, such as enzyme inhibition, receptor modulation, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, including polymers or coatings with specialized functionalities.
Mechanism of Action: The exact mechanism by which 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine exerts its effects depends on its application:
Molecular Targets: It may interact with specific enzymes or receptors, modulating their activity through binding or inhibition.
Pathways Involved: The compound might be involved in pathways related to cell signaling, metabolism, or genetic regulation, depending on its functional groups and interactions.
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Similar compounds have been shown to interact with their targets and cause changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine typically involves a multi-step process:
Initial Reactants: The synthesis begins with the selection of appropriate precursors, such as 2-chlorophenyl, pyrrolidine, and 2-methylpyrimidine.
Stepwise Formation: The first stage might include the preparation of the oxazole ring, followed by its functionalization to introduce the 2-chlorophenyl and 5-methyl groups.
Conjugation with Pyrrolidine: Next, a pyrrolidine derivative is synthesized separately and subsequently attached to the oxazole component.
Final Assembly: The last step involves coupling the pyrrolidine-oxazole intermediate with the 2-methylpyrimidine moiety through a condensation or similar reaction, facilitating the formation of the desired compound.
Reaction Conditions: Typical conditions include controlled temperatures, specific catalysts, and solvents like dichloromethane or toluene to optimize yield and purity.
Industrial Production Methods: Scaling up this synthesis for industrial production would require optimizing the reaction conditions for larger batches. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability while ensuring consistency in product quality.
Types of Reactions:
Oxidation and Reduction: This compound can undergo oxidative or reductive transformations, affecting various functional groups like the oxazole ring or pyrrolidine.
Substitution Reactions: Common in aromatic compounds, halogen substitutions on the chlorophenyl group are feasible.
Condensation Reactions: The molecule can participate in condensation reactions due to its functional groups like carbonyl and nitrogen-containing heterocycles.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Solvents: Dichloromethane, methanol, ethanol.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed: Reactions typically yield derivatives where specific functional groups have been modified or replaced, leading to compounds with potentially enhanced or altered properties.
相似化合物的比较
4-(2-Chlorophenyl)-2-methylpyrimidine: Lacks the oxazole and pyrrolidinyl modifications.
3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid: Differentiates in the pyrimidine and pyrrolidine presence.
1-(3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl)pyrrolidine: Similar but missing the 2-methylpyrimidine component.
Uniqueness: This compound stands out due to its multi-functional architecture combining oxazole, pyrrolidine, and pyrimidine units, offering a versatile scaffold for diverse scientific explorations.
How about we dive into another compound or topic?
属性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-12-18(19(24-28-12)15-5-3-4-6-16(15)21)20(26)25-10-8-14(11-25)27-17-7-9-22-13(2)23-17/h3-7,9,14H,8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKHHGJQDRMBTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(C3)OC4=NC(=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2519651.png)
![3-(Benzenesulfonyl)-6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2519652.png)
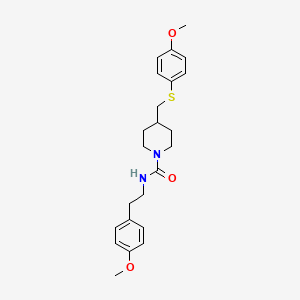
![3-(2,3-dimethoxyphenyl)-1-[2-(oxan-4-ylsulfanyl)ethyl]urea](/img/structure/B2519655.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}furan-2-carboxamide](/img/structure/B2519656.png)
![4-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2519659.png)
![3,3-dioxo-3λ6-thiabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2519660.png)
![2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide](/img/structure/B2519661.png)
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2519667.png)
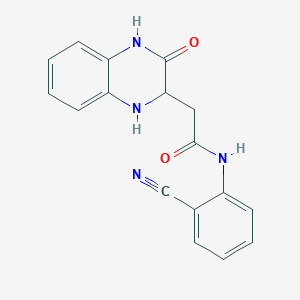
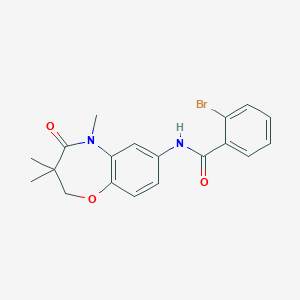
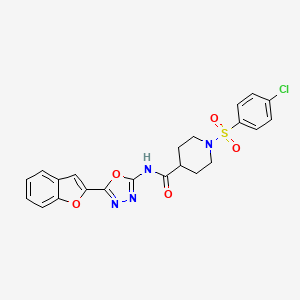
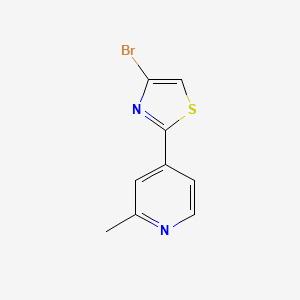
![9-(2,4-dimethoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2519674.png)
